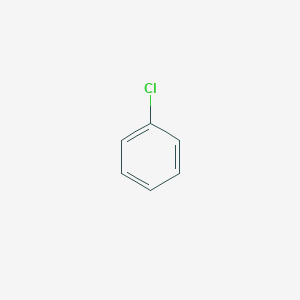

![molecular formula C17H16O3 B131701 methyl (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoate CAS No. 84184-51-0](/img/structure/B131701.png)

methyl (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoate is a chemical compound with the molecular formula C17H16O3 . It is found in various organisms including Alpinia blepharocalyx and Gmelina asiatica .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a benzyl group attached to a prop-2-enoate moiety . The exact molecular structure can be found in databases like PubChem .Physical And Chemical Properties Analysis

This compound has a molecular weight of 268.307 Da . More detailed physical and chemical properties can be found in databases like PubChem .Applications De Recherche Scientifique

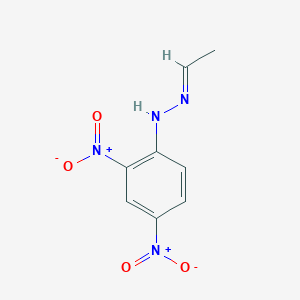

Photoredox-Catalyzed Cascade Annulation

This compound has been used in photoredox-catalyzed cascade annulation . This process involves the reaction of methyl (2-(phenylethynyl)phenyl)sulfanes and methyl (2-(phenylethynyl)phenyl)selanes with sulfonyl chlorides. The result is the synthesis of benzothiophenes and benzoselenophenes . This reaction occurs at ambient temperature and yields moderate to good results .

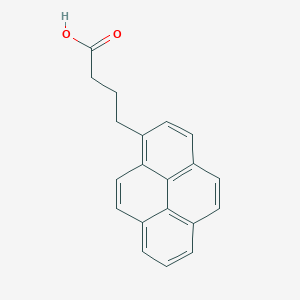

Synthesis of Diterpenoid Alkaloids

The compound has been used in the synthesis of diterpenoid alkaloids . Researchers have used an oxidative dearomatization/Diels-Alder cycloaddition reaction as a key strategy to construct six different types of diterpenoid alkaloids and their corresponding skeletons . This has led to the total synthesis of six natural product molecules .

Plant Chemical Defense

Diterpenoid compounds, like the one , have been found to play a role in plant chemical defense . They can undergo controlled hydroxylation to provide chemical defense for plants without causing self-toxicity .

Anti-Inflammatory Properties

Diterpenoid alkaloids, which can be synthesized using this compound, have been found to exhibit significant anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs .

Analgesic Properties

In addition to their anti-inflammatory properties, diterpenoid alkaloids also have analgesic properties . This means they could potentially be used in the development of new pain relief medications .

Anticancer Properties

Diterpenoid alkaloids have also been found to exhibit anticancer properties . This suggests that they could potentially be used in the development of new cancer treatments .

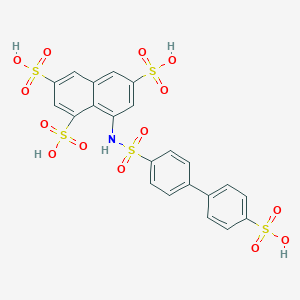

Propriétés

IUPAC Name |

methyl (E)-3-(4-phenylmethoxyphenyl)prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-19-17(18)12-9-14-7-10-16(11-8-14)20-13-15-5-3-2-4-6-15/h2-12H,13H2,1H3/b12-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQOAFLYGJKNOAR-FMIVXFBMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC=C(C=C1)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC=C(C=C1)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90420692 |

Source

|

| Record name | Methyl (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90420692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoate | |

CAS RN |

84184-51-0 |

Source

|

| Record name | Methyl (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90420692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

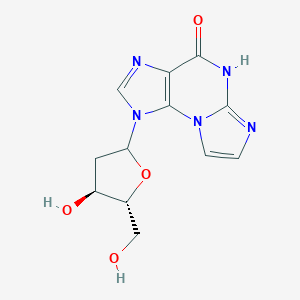

![Pyrimido[1,2-a]purin-10(1H)-one](/img/structure/B131624.png)

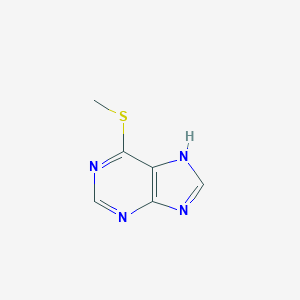

![6-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B131653.png)